t-boc-N-amido-PEG5-Azide is a bifunctional linker molecule commonly used in proteomics research []. It possesses two key chemical functionalities:
This group allows t-boc-N-amido-PEG5-Azide to participate in click chemistry reactions []. Click chemistry is a powerful tool for bioconjugation, enabling the formation of stable triazole linkages between the azide and alkyne or strained alkenes (e.g., cyclooctyne) functionalities on other molecules [].
The Boc group protects the amine (NH2) moiety of the linker molecule []. This protection ensures chemoselective attachment of the azide group to the desired target molecule during click chemistry []. The Boc group can be selectively removed under mild acidic conditions, revealing a free amine group for further conjugation reactions [].
These functionalities make t-boc-N-amido-PEG5-Azide a valuable tool for several scientific research applications, including:
t-boc-N-amido-PEG5-Azide can be used to attach various biomolecules, such as antibodies, peptides, or drugs, to surfaces or other biomolecules via click chemistry [, ]. The PEG (polyethylene glycol) spacer arm within the molecule introduces hydrophilicity, improving the solubility and reducing non-specific binding of the conjugated biomolecule [].
ADCs are a class of targeted therapeutics where a cytotoxic drug is linked to an antibody that specifically recognizes cancer cells []. t-boc-N-amido-PEG5-Azide can be a useful linker molecule in ADC development due to its ability to efficiently conjugate the drug to the antibody via click chemistry while maintaining the drug's potency [].
The azide group of t-boc-N-amido-PEG5-Azide can be used to modify various surfaces (e.g., beads, nanoparticles) for immobilization of biomolecules or creation of biosensors [].
Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide is a specialized compound that combines several functional groups, including an azide group, an amide group, and a tert-butyloxycarbonyl protecting group. This structure makes it particularly valuable in drug research and development. The polyethylene glycol (PEG) component enhances solubility in aqueous environments, which is crucial for biological applications. The azide group is integral for click chemistry, allowing for efficient and selective reactions with alkyne-functionalized molecules to form stable triazole linkages .
The biological activity of tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide is largely determined by its interactions with other biomolecules via the formation of triazole linkages. These stable linkages can influence various biochemical pathways and enhance the solubility and stability of conjugated entities in biological systems. The hydrophilic nature of the PEG spacer contributes to its favorable pharmacokinetics, promoting better solubility in aqueous media .
The synthesis of tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide typically involves:
Industrial production methods mirror laboratory synthesis but are scaled up to ensure high purity and yield suitable for research and commercial applications.
Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide has several applications:
Several compounds share similarities with tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide, particularly in their structure or function. Here’s a comparison highlighting its uniqueness:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide | Azide, Amide, Tert-butyloxycarbonyl | High solubility due to PEG; efficient click chemistry |
Tert-butyloxycarbonyl-N-amido-polyethylene glycol 6-azide | Azide, Amide, Tert-butyloxycarbonyl | Similar but with longer PEG chain; affects solubility |
Tert-butyloxycarbonyl-aminooxy-polyethylene glycol 5-azide | Azide, Aminooxy | Different reactive site; used for different conjugation strategies |
Tert-butyloxycarbonyl-N-amido-polyethylene glycol 4-acid | Carboxylic Acid, Amide | Acidic end group allows different coupling reactions |
Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide stands out due to its balance of hydrophilicity from the PEG component and reactivity from both the azide and amide groups, making it particularly useful in drug development and bioconjugation applications .
t-boc-N-amido-PEG5-Azide is formally designated by its International Union of Pure and Applied Chemistry name as tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate [4]. This compound is registered under Chemical Abstracts Service number 911209-07-9 and is recognized by several synonymous designations including Boc-NH-PEG5-azide, BocNH-PEG5-CH2CH2N3, and Azido-PEG5-Boc Amine [2] [3]. The systematic nomenclature reflects the compound's complex structure, incorporating both protective and reactive functional groups linked through a polyethylene glycol spacer unit [1].
The chemical identity encompasses its classification as a polyethylene glycol derivative containing both an azide functional group and a tert-butoxycarbonyl protected amino group [1] [2]. This bifunctional nature positions the compound as a versatile crosslinking agent in bioconjugation applications [7]. The compound's design incorporates a hydrophilic polyethylene glycol spacer that significantly enhances its solubility characteristics in aqueous environments [29].
The molecular formula of t-boc-N-amido-PEG5-Azide is established as C₁₇H₃₄N₄O₇, representing a composition of seventeen carbon atoms, thirty-four hydrogen atoms, four nitrogen atoms, and seven oxygen atoms [1] [2] [4]. The molecular weight is consistently reported as 406.47 to 406.5 grams per mole across multiple analytical sources [1] [2] [4]. High-resolution mass spectrometry analysis provides an exact mass of 406.24274944 grams per mole, confirming the precise molecular composition [4].
The compound exhibits a heavy atom count of twenty-eight atoms, excluding hydrogen, which contributes to its substantial molecular complexity [4]. This molecular architecture results in a topological polar surface area of 98.8 square angstroms, indicating significant potential for hydrogen bonding interactions [4]. The molecular structure incorporates twenty rotatable bonds, conferring considerable conformational flexibility that is characteristic of polyethylene glycol derivatives [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₃₄N₄O₇ | [1] [2] [4] |
Molecular Weight (g/mol) | 406.47-406.5 | [1] [2] [4] |
Exact Mass (g/mol) | 406.24274944 | [4] |
Heavy Atom Count | 28 | [4] |
Hydrogen Bond Donors | 1 | [4] |
Hydrogen Bond Acceptors | 9 | [4] |
Rotatable Bonds | 20 | [4] |
Topological Polar Surface Area (Ų) | 98.8 | [4] |
The molecular architecture of t-boc-N-amido-PEG5-Azide encompasses several distinct functional domains that collectively determine its chemical behavior and applications [1] [2]. The terminal azide group (-N₃) serves as the primary reactive center, exhibiting characteristic linear geometry with nitrogen atoms arranged in a covalent azide linkage [4]. This azide functionality enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry, forming stable triazole linkages with alkyne-containing molecules [1] [36].
The tert-butoxycarbonyl group functions as an acid-labile protecting group for the amino functionality [31] [34]. This carbamate linkage exhibits characteristic structural features including a carbonyl carbon bonded to both an oxygen atom connected to the tert-butyl group and a nitrogen atom linked to the polyethylene glycol chain [31]. The tert-butyl moiety provides steric bulk and contributes to the acid-sensitive nature of this protecting group [31] [34].
The pentaethylene glycol spacer unit constitutes the central structural element, comprising five ethylene glycol repeating units connected through ether linkages [1] [29]. This polyethylene glycol chain contributes significantly to the compound's hydrophilic character and conformational flexibility [30] [33]. The ether oxygen atoms within this spacer are positioned to participate in hydrogen bonding interactions with water molecules, thereby enhancing aqueous solubility [30].
The amide linkage connecting the polyethylene glycol chain to the tert-butoxycarbonyl group represents a stable covalent bond that remains intact under physiological conditions [1] [29]. This amide functionality exhibits planar geometry due to resonance stabilization between the carbonyl and amino components [16].
t-boc-N-amido-PEG5-Azide exists as a viscous liquid at ambient temperature conditions [4] [7]. The compound typically presents as a clear to slightly colored viscous fluid, with coloration ranging from colorless to pale yellow depending on purity and storage conditions [4]. This liquid state at room temperature is characteristic of medium molecular weight polyethylene glycol derivatives and reflects the compound's flexible molecular structure and moderate intermolecular interactions [37] [40].
The viscous nature of the compound can be attributed to the presence of the polyethylene glycol chain, which contributes to increased molecular mobility while maintaining sufficient intermolecular hydrogen bonding to prevent complete fluidity [37]. The physical appearance may vary slightly between different synthetic batches, but the compound consistently maintains its liquid state under standard laboratory conditions [7].
Commercial preparations typically exhibit purities ranging from 95% to 98% as determined by analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [1] [4] [7]. The compound's physical integrity remains stable when stored under appropriate conditions, maintaining both its liquid state and chemical composition over extended periods [1] [7].
The solubility profile of t-boc-N-amido-PEG5-Azide demonstrates excellent miscibility in both aqueous and organic solvent systems [4] [32]. The compound exhibits complete solubility in water, dimethyl sulfoxide, dichloromethane, and dimethylformamide, reflecting its amphiphilic character [4]. This broad solubility range results from the balanced hydrophilic and lipophilic components within the molecular structure [29] [30].
The hydrophilic character derives primarily from the pentaethylene glycol spacer, which contains multiple ether oxygen atoms capable of forming hydrogen bonds with water molecules [30] [32]. The polyethylene glycol component significantly increases water solubility compared to compounds lacking this hydrophilic spacer [29] [30]. Research indicates that polyethylene glycol derivatives exhibit enhanced aqueous solubility due to the specific spatial arrangement of oxygen atoms that allows integration into water's hydrogen bonding network [30].
The lipophilic contribution originates from the tert-butyl group within the protecting moiety, which provides hydrophobic character that enhances solubility in organic solvents [31]. The calculated logarithm of the octanol-water partition coefficient is 1.1, indicating moderate lipophilicity that balances the hydrophilic contributions [4]. This balanced amphiphilic nature makes the compound particularly suitable for applications requiring solubility in both aqueous and organic phases [32].
The compound's amphiphilic properties are further enhanced by the flexible polyethylene glycol chain, which can adopt conformations that optimize interactions with different solvent environments [33]. This conformational adaptability contributes to the compound's effectiveness as a crosslinking agent in diverse chemical environments [1] [29].
Proton nuclear magnetic resonance spectroscopy of t-boc-N-amido-PEG5-Azide reveals characteristic signal patterns that confirm the compound's structural identity [23] [26]. The polyethylene glycol backbone produces the most prominent signals, appearing as a complex multiplet in the chemical shift range of 3.6 to 3.7 parts per million, corresponding to the methylene protons adjacent to ether oxygen atoms [23] [26]. This signal typically integrates for approximately twenty protons, representing the ten methylene groups within the pentaethylene glycol chain [26].
The tert-butoxycarbonyl protecting group generates a distinctive singlet at approximately 1.4 to 1.5 parts per million, integrating for nine protons corresponding to the three equivalent methyl groups [24] [25]. This signal serves as a diagnostic feature for confirming the presence and integrity of the protecting group [24]. The chemical shift position reflects the electronic environment created by the adjacent carbonyl and oxygen functionalities [25].
The methylene protons adjacent to the terminal azide group appear as a triplet in the range of 3.4 to 3.5 parts per million [4]. This signal pattern results from coupling with the adjacent methylene protons and provides confirmation of the azide functionality's attachment [4]. The integration of this signal corresponds to two protons, consistent with the expected molecular structure [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic signals for each carbon environment [23] [27]. The polyethylene glycol carbon atoms resonate in the range of 70 to 72 parts per million, appearing as multiple overlapping signals due to the similar chemical environments of the ethylene glycol units [23] [27]. The carbonyl carbon of the carbamate functionality appears significantly downfield at 155 to 160 parts per million, reflecting the deshielding effect of the electronegative oxygen and nitrogen atoms [24] [27].
The tert-butyl carbon atoms produce two distinct signals: the quaternary carbon appears at approximately 80 parts per million, while the methyl carbons resonate at 28 parts per million [24] [25]. These chemical shift values are characteristic of tert-butoxycarbonyl protecting groups and confirm the structural assignment [24] [25].
Infrared spectroscopy of t-boc-N-amido-PEG5-Azide provides definitive identification of the key functional groups through characteristic vibrational frequencies [17] [18]. The azide functional group exhibits a strong, sharp absorption band in the range of 2100 to 2120 wavenumbers, corresponding to the asymmetric stretching vibration of the nitrogen-nitrogen triple bond [18] [19]. This frequency range is diagnostic for covalently bound azide groups and distinguishes them from other nitrogen-containing functionalities [19] [21].
The carbamate carbonyl group produces a strong absorption band at 1700 to 1720 wavenumbers, characteristic of the carbon-oxygen double bond stretch in carbamate systems [19] [20] [21]. This frequency reflects the electronic environment of the carbonyl group, which is influenced by resonance interactions with the adjacent nitrogen atom [20] [21]. The specific frequency within this range provides information about the electronic nature of the substituents attached to the carbamate nitrogen [20].
The polyethylene glycol component generates multiple absorption bands in the carbon-oxygen stretching region between 1100 and 1250 wavenumbers [17] [19]. The ether linkages within the polyethylene glycol chain produce particularly strong absorptions around 1089 wavenumbers, which serves as a diagnostic marker for polyethylene glycol content [17]. This band is notably intense and narrow, making it easily identifiable in complex spectra [17].
Additional characteristic bands include carbon-hydrogen stretching vibrations in the range of 2850 to 3000 wavenumbers, corresponding to the aliphatic methylene groups throughout the molecule [19] [21]. The nitrogen-hydrogen stretching vibration of the carbamate group appears as a medium-intensity band around 3300 to 3500 wavenumbers [19] [21]. The combination of these spectroscopic features provides comprehensive structural confirmation [17].
Mass spectrometry analysis of t-boc-N-amido-PEG5-Azide consistently demonstrates the molecular ion peak at mass-to-charge ratio 406.24, corresponding to the protonated molecular ion [4] [35]. High-resolution mass spectrometry provides precise mass determination at 406.24274944, confirming the molecular formula C₁₇H₃₄N₄O₇ [4]. This exact mass measurement serves as definitive confirmation of the compound's molecular identity and purity [4].
Fragmentation patterns in tandem mass spectrometry reveal characteristic breakdown pathways that provide structural information [4]. The loss of the tert-butoxycarbonyl group produces a prominent fragment ion corresponding to the deprotected amine derivative [31]. This fragmentation pattern reflects the acid-labile nature of the protecting group and occurs readily under mass spectrometric conditions [31].
Additional fragmentation involves the polyethylene glycol chain, producing a series of ions corresponding to the sequential loss of ethylene glycol units [23]. These fragmentation patterns are characteristic of polyethylene glycol derivatives and provide confirmation of the spacer length [23]. The azide functionality typically remains intact during standard mass spectrometric analysis, although higher energy conditions may lead to nitrogen loss [28].
The mass spectrometric data correlates well with other analytical techniques, providing comprehensive structural verification [4]. The observed isotope patterns match the theoretical distributions calculated for the proposed molecular formula, further confirming the structural assignment [4]. These mass spectrometric characteristics serve as reliable analytical markers for compound identification and purity assessment [4].
Analytical Technique | Characteristic Feature | Value/Range |
---|---|---|
¹H Nuclear Magnetic Resonance | Polyethylene glycol backbone | δ 3.6-3.7 ppm |
¹H Nuclear Magnetic Resonance | tert-Butyl group | δ 1.4-1.5 ppm |
¹H Nuclear Magnetic Resonance | Azide-adjacent methylene | δ 3.4-3.5 ppm |
¹³C Nuclear Magnetic Resonance | Polyethylene glycol carbons | δ 70-72 ppm |
¹³C Nuclear Magnetic Resonance | Carbamate carbonyl | δ 155-160 ppm |
¹³C Nuclear Magnetic Resonance | tert-Butyl carbons | δ 28, 80 ppm |
Infrared Spectroscopy | Azide stretch | 2100-2120 cm⁻¹ |
Infrared Spectroscopy | Carbamate carbonyl stretch | 1700-1720 cm⁻¹ |
Infrared Spectroscopy | Ether stretches | 1100-1250 cm⁻¹ |
Mass Spectrometry | Molecular ion | m/z 406.24 |